5-Bromo-2-phenyl-1,3-benzoxazole
Overview
Description
5-Bromo-2-phenyl-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring. The presence of a bromine atom at the 5-position and a phenyl group at the 2-position makes this compound unique. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.
Mechanism of Action
Target of Action
Benzoxazole derivatives are known to interact with a wide range of biological targets due to their structural makeup . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . This interaction can lead to changes in the function of the target molecule, which can result in various biological effects.
Biochemical Pathways
Benzoxazole derivatives are known to have a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis c virus, 5-ht 3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and rho-kinase inhibition . These activities suggest that benzoxazole derivatives can affect multiple biochemical pathways.
Result of Action
Benzoxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they can have various molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-phenyl-1,3-benzoxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, this compound can modulate various cellular processes, including cell growth and differentiation . Additionally, it has been observed to interact with proteins involved in the regulation of gene expression, thereby influencing the transcriptional activity of specific genes .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, including breast, lung, and colon cancer cells . It achieves this by activating specific signaling pathways that lead to cell death. Furthermore, this compound has been observed to inhibit cell proliferation by arresting the cell cycle at specific phases . This inhibition of cell growth is accompanied by changes in gene expression and alterations in cellular metabolism, highlighting the compound’s multifaceted impact on cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, this compound binds to the active site of kinases, preventing their catalytic activity and thereby disrupting downstream signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can be significant. Prolonged exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in various cell lines . These effects are likely due to the compound’s ability to persistently modulate key signaling pathways and gene expression profiles .
Dosage Effects in Animal Models
In animal models, the effects of this compound are dose-dependent. At lower doses, this compound has been shown to exert therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to disrupt normal cellular processes and induce oxidative stress . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of this compound while minimizing its toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can then be further processed and excreted from the body. The interaction of this compound with these enzymes can also influence metabolic flux and alter the levels of other metabolites within the cell . This highlights the compound’s potential to modulate cellular metabolism and impact overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in various cellular compartments, including the cytoplasm and nucleus . Its distribution within the cell can influence its activity and function, as it can interact with different biomolecules in these compartments . Additionally, the transport of this compound across cellular membranes is facilitated by specific transport proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Additionally, it can accumulate in the cytoplasm, where it can interact with enzymes and other proteins involved in cellular signaling pathways . The specific localization of this compound within the cell is likely influenced by targeting signals and post-translational modifications that direct it to specific compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-phenyl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with a substituted benzaldehyde. One common method is the reaction of 2-aminophenol with 5-bromo-2-phenylbenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as metal catalysts or ionic liquid catalysts may be employed to optimize the reaction conditions and reduce the production cost .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-phenyl-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced benzoxazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, or other strong bases. The reaction is typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Various substituted benzoxazole derivatives depending on the nucleophile used.
Oxidation Products: Oxidized benzoxazole derivatives with different functional groups.
Reduction Products: Reduced benzoxazole derivatives with altered oxidation states.
Scientific Research Applications
5-Bromo-2-phenyl-1,3-benzoxazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with antimicrobial, antifungal, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is studied for its potential biological activities and interactions with various biological targets.
Industrial Applications: It is used in the synthesis of advanced materials, dyes, and polymers.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzoxazole: Lacks the bromine atom at the 5-position.
5-Chloro-2-phenylbenzoxazole: Contains a chlorine atom instead of a bromine atom at the 5-position.
5-Methyl-2-phenylbenzoxazole: Contains a methyl group at the 5-position.
Uniqueness
The presence of the bromine atom at the 5-position in 5-Bromo-2-phenyl-1,3-benzoxazole imparts unique chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-bromo-2-phenyl-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO/c14-10-6-7-12-11(8-10)15-13(16-12)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTNVYMPQOWYSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500185 | |
Record name | 5-Bromo-2-phenyl-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90500185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69918-19-0 | |
Record name | 5-Bromo-2-phenyl-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90500185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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